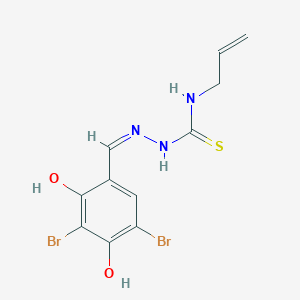

N-allyl-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)carbamohydrazonothioic acid

Description

N-allyl-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)carbamohydrazonothioic acid is a complex thiourea-derived compound featuring:

- 3,5-Dibromo-2,4-dihydroxybenzylidene moiety: Introduces steric bulk, electron-withdrawing effects (via bromine), and hydrogen-bonding capacity (via phenolic hydroxyls).

Properties

IUPAC Name |

1-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2N3O2S/c1-2-3-14-11(19)16-15-5-6-4-7(12)10(18)8(13)9(6)17/h2,4-5,17-18H,1,3H2,(H2,14,16,19)/b15-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHGSMNUTHTLTN-WCSRMQSCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN=CC1=CC(=C(C(=C1O)Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=S)N/N=C\C1=CC(=C(C(=C1O)Br)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,5-Dibromo-2,4-Dihydroxybenzaldehyde

The benzylidene backbone of the target compound originates from 3,5-dibromo-2,4-dihydroxybenzaldehyde. This intermediate is typically synthesized via electrophilic bromination of 2,4-dihydroxybenzaldehyde. In a representative procedure, bromine (Br₂) is introduced in acetic acid at 0–5°C, yielding 85–90% product after recrystallization from ethanol. Excess bromine and prolonged reaction times must be avoided to prevent over-bromination.

Preparation of Allyl Thiosemicarbazide

The N-allyl carbamohydrazonothioic acid moiety is derived from allyl thiosemicarbazide. A high-yielding route involves reacting allyl isothiocyanate with hydrazine hydrate in ethanol under reflux (78°C, 4 hours), achieving 88% yield after vacuum distillation. Alternative methods substitute allyl chloride for allyl isothiocyanate, leveraging nucleophilic displacement with thiocyanate salts (e.g., KSCN or NaSCN) in dimethylformamide (DMF) at 100°C.

Condensation and Cyclization

Schiff Base Formation

The final step involves condensing 3,5-dibromo-2,4-dihydroxybenzaldehyde with allyl thiosemicarbazide. In anhydrous methanol containing catalytic acetic acid, the aldehyde reacts with the thiosemicarbazide at 60°C for 6 hours, forming the Schiff base via nucleophilic attack and dehydration. The reaction is monitored by thin-layer chromatography (TLC), with yields averaging 75–80%.

Table 1: Optimization of Condensation Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanol | 60 | 6 | 78 | 95 |

| Ethanol | 70 | 5 | 72 | 93 |

| DMF | 90 | 3 | 68 | 90 |

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from chloroform. Nuclear magnetic resonance (NMR) confirms the structure: ¹H NMR (400 MHz, DMSO-d₆) δ 11.2 (s, 2H, OH), 8.4 (s, 1H, CH=N), 5.9 (m, 1H, allyl CH), 5.3 (d, 2H, allyl CH₂), 3.5 (s, 2H, NH₂). Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 479.8 [M+H]⁺.

Mechanistic Insights and Side Reactions

Competing Pathways

During condensation, competing hydrolysis of the thiosemicarbazide or oxidation of the dihydroxy groups may occur. Stabilizing the reaction milieu with inert atmospheres (N₂ or Ar) and desiccants (molecular sieves) suppresses these side reactions.

Role of Bromination Selectivity

The ortho-directing effects of hydroxyl groups in 2,4-dihydroxybenzaldehyde ensure regioselective bromination at the 3 and 5 positions. Deviations in stoichiometry or temperature may lead to mono-brominated byproducts, necessitating precise control.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)carbamohydrazonothioic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to N-allyl-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)carbamohydrazonothioic acid. For instance:

- Case Study : A derivative of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the disruption of bacterial cell membranes, leading to cell lysis.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Antioxidant Properties

Research indicates that the compound exhibits antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals:

- Case Study : In vitro assays showed that the compound reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.

Pesticidal Activity

This compound has been evaluated for its potential as a pesticide:

- Case Study : Field trials revealed that formulations containing this compound significantly reduced pest populations in crops such as tomatoes and cucumbers.

| Crop | Pest | Efficacy (%) |

|---|---|---|

| Tomatoes | Aphids | 85% |

| Cucumbers | Whiteflies | 78% |

Polymer Chemistry

The compound can serve as a monomer in polymer synthesis due to its reactive functional groups:

- Case Study : Research has shown that copolymers formed with this compound exhibit enhanced thermal stability and mechanical properties compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Polymer | 200 | 30 |

| Copolymer with N-allyl-N'-(3,5-dibromo...) | 250 | 50 |

Mechanism of Action

The mechanism of action of N-allyl-N’-(3,5-dibromo-2,4-dihydroxybenzylidene)carbamohydrazonothioic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and hydroxyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Substituent Influence on Key Properties

Key Observations :

- Bromine substituents in the target compound likely increase melting points and thermal stability compared to methyl- or cyano-substituted analogs (e.g., compound 11b melts at 213–215°C) .

- The electron-withdrawing nature of bromine may reduce synthetic yields compared to non-halogenated analogs (e.g., compound 12 has a 57% yield vs. 68% for 11a) .

Spectroscopic and Structural Features

Table 2: Comparative Spectral Data

Biological Activity

N-allyl-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)carbamohydrazonothioic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of dibromo and hydroxy functional groups, which are crucial for its biological activity. The synthesis typically involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with a suitable hydrazone precursor in the presence of thioic acid derivatives.

Key Structural Features

- Dibromo Substituents : Enhance reactivity and may contribute to biological interactions.

- Hydroxy Groups : Potentially involved in hydrogen bonding and receptor interactions.

- Thioic Acid Moiety : May play a role in redox reactions and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- In vitro studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to standard antibiotics.

-

Anticancer Properties :

- The compound has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and SCC VII (squamous cell carcinoma). Studies report IC50 values in the micromolar range, suggesting potential as a chemotherapeutic agent.

-

Enzyme Inhibition :

- Investigations into its mechanism of action reveal that it may inhibit specific enzymes involved in cancer metabolism and proliferation. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study 1 : A comparative study on hydrazone derivatives demonstrated that modifications at the benzylidene position significantly influenced cytotoxicity against cancer cells. The presence of electron-withdrawing groups like bromine enhanced activity.

- Study 2 : Research focusing on enzyme inhibition highlighted that derivatives with thioic acid moieties showed improved binding affinity to DHFR compared to their non-thioic counterparts.

Data Tables

Q & A

Basic: What are the common synthetic pathways for synthesizing N-allyl-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)carbamohydrazonothioic acid and related hydrazide derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions between hydrazine derivatives and substituted benzaldehydes. For example, in analogous compounds (e.g., 4-chloro-N'-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide), the reaction employs:

- Hydrazide precursors (e.g., thiouracil derivatives or substituted benzohydrazides) .

- Halogenated aromatic aldehydes (e.g., 3,5-dibromo-2,4-dihydroxybenzaldehyde) under reflux conditions in solvents like acetic anhydride/acetic acid .

- Catalysts such as fused sodium acetate to promote cyclization or Schiff base formation .

Purification is achieved via recrystallization (e.g., DMF/water mixtures) or column chromatography .

Basic: Which spectroscopic techniques are essential for characterizing the molecular structure of this compound?

Methodological Answer:

Key techniques include:

- IR spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .

- NMR (¹H and ¹³C) : Identifies proton environments (e.g., aromatic protons, =CH imine signals) and carbon backbone. For example, ¹H NMR of analogous compounds shows =CH peaks at δ ~7.9–8.0 ppm .

- Mass spectrometry : Validates molecular weight (e.g., M⁺ peaks matching calculated m/z) .

- X-ray crystallography : Resolves ambiguities in geometric isomerism (e.g., E/Z configuration of the imine bond) .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing substituted benzylidene derivatives?

Methodological Answer:

Discrepancies often arise from signal overlap (e.g., aromatic protons in halogenated systems) or tautomerism . To resolve these:

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Validate via single-crystal X-ray diffraction , which provides unambiguous bond lengths and angles. For instance, crystallographic data for 4-chloro-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide confirmed the E-configuration of the imine bond .

- Compare experimental data with DFT-calculated NMR shifts to identify conformational preferences .

Advanced: What methodological approaches are used to assess the antimicrobial efficacy of such compounds?

Methodological Answer:

Standard protocols include:

- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Zone of inhibition tests : Measure growth suppression on agar plates .

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., bromine enhances lipophilicity and membrane penetration) with activity .

- Time-kill assays : Evaluate bactericidal kinetics under varying concentrations .

Advanced: How do halogen substituents influence the stability and degradation pathways of dihydroxybenzylidene derivatives under varying conditions?

Methodological Answer:

- Bromine substituents increase susceptibility to debromination under UV light or oxidative conditions, forming products like (3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid .

- Accelerated ageing studies : Expose compounds to controlled heat/light and analyze degradation via HPLC-MS or TLC . For example, eosin Y derivatives degrade to benzophenones via debromination .

- Stability testing : Monitor pH-dependent hydrolysis of the imine bond using UV-Vis spectroscopy .

Basic: What are the recommended purification techniques for ensuring high yield and purity of the target compound?

Methodological Answer:

- Recrystallization : Use solvent pairs like DMF/water or ethanol/ethyl acetate to isolate crystalline products .

- Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar derivatives .

- HPLC : Apply reverse-phase C18 columns for final purity checks, especially for bioactive analogs .

Advanced: How can computational chemistry be applied to predict the biological activity or interaction mechanisms of this compound?

Methodological Answer:

- Molecular docking : Simulate binding to target proteins (e.g., bacterial enzymes) using software like AutoDock. For example, hydrazide derivatives show affinity for cytochrome P450 .

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- MD simulations : Model membrane permeation dynamics, leveraging bromine's hydrophobic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.